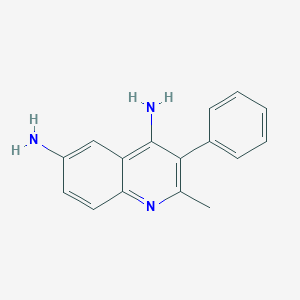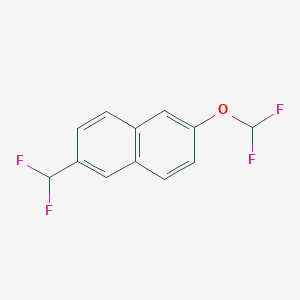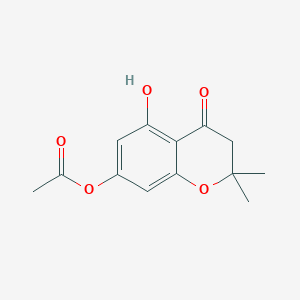
7-Butyryl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Butyryl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: is a synthetic compound belonging to the purine family. It is structurally related to caffeine and theobromine, which are naturally occurring methylxanthines. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butyryl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the acylation of 1,3-dimethylxanthine. The general synthetic route can be summarized as follows:
Starting Material: 1,3-dimethylxanthine.
Reagent: Butyryl chloride.
Catalyst: Anhydrous aluminum chloride.
Solvent: Dichloromethane.
Reaction Conditions
- The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
- The mixture is stirred at room temperature for several hours until the reaction is complete.
- The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
7-Butyryl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Butyric acid derivatives.
Reduction: Butanol derivatives.
Substitution: Various alkylated or acylated purine derivatives.
Wissenschaftliche Forschungsanwendungen
7-Butyryl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: has several applications in scientific research:
Chemistry: Used as a model compound for studying purine chemistry and reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 7-Butyryl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine.
Theobromine: 3,7-Dimethylxanthine.
Theophylline: 1,3-Dimethylxanthine.
Comparison
Caffeine: Known for its stimulant effects on the central nervous system. It has a higher degree of methylation compared to 7-Butyryl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.
Theobromine: Found in cocoa and chocolate, it has milder stimulant effects and is structurally similar but lacks the butyryl group.
Theophylline: Used in the treatment of respiratory diseases like asthma. It shares the same core structure but differs in its functional groups.
Uniqueness
- The presence of the butyryl group in This compound imparts unique chemical and biological properties, distinguishing it from other methylxanthines.
Eigenschaften
Molekularformel |
C11H14N4O3 |
|---|---|
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
7-butanoyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H14N4O3/c1-4-5-7(16)15-6-12-9-8(15)10(17)14(3)11(18)13(9)2/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
MZWAEHYAKJOENW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)N1C=NC2=C1C(=O)N(C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B11866777.png)




![1-(9H-Pyrido[3,4-b]indol-3-yl)butane-1,2-dione](/img/structure/B11866800.png)
![11-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B11866806.png)
![6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B11866811.png)

![5-Bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine](/img/structure/B11866843.png)
